4-Ethoxy-2-methylthiazole
Description
Significance of Thiazole (B1198619) Scaffolds in Heterocyclic Chemistry Research
Thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, is a cornerstone in the field of heterocyclic chemistry. numberanalytics.com Its unique planar and aromatic structure, resulting from the delocalization of π-electrons, imparts significant stability. numberanalytics.comkuey.net This aromaticity, coupled with the presence of heteroatoms, makes the thiazole ring a versatile scaffold in the synthesis of a wide array of organic compounds. nih.govwjrr.org
The significance of thiazoles is underscored by their presence in numerous biologically active natural products and synthetic compounds. wjrr.orgslideshare.net Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities. numberanalytics.comkuey.net This has led to their extensive use in drug design and development, with many thiazole-containing compounds being investigated for various therapeutic applications. nih.govresearchgate.net The reactivity of the thiazole ring, which can undergo both electrophilic and nucleophilic substitution, further enhances its utility as a building block in the creation of complex molecular architectures. numberanalytics.com
Overview of Ethoxy and Methyl Substituted Thiazole Structures in Academic Literature
The academic literature features a variety of thiazole structures substituted with ethoxy and methyl groups. These substituents can significantly influence the physicochemical properties and biological activities of the parent thiazole molecule. The position of these groups on the thiazole ring is crucial, leading to different isomers with distinct characteristics.
For instance, the presence of an ethoxy group, an electron-donating substituent, can modulate the electron density of the thiazole ring, affecting its reactivity and interaction with biological targets. mdpi.comrsc.org Similarly, the methyl group, also electron-donating, can impact the steric and electronic properties of the molecule. mdpi.com Research has explored the synthesis and properties of various ethoxy and methyl-substituted thiazoles, including those where these groups are attached at different positions of the thiazole nucleus. nih.govtandfonline.com Studies have investigated compounds like ethyl 2-substituted-4-methylthiazole-5-carboxylates, highlighting the importance of the methyl group at the 4-position and the potential for various substituents at the 2-position. tandfonline.comresearchgate.net
Research Focus on 4-Ethoxy-2-methylthiazole and Positional Isomers
Specific research interest has been directed towards this compound and its positional isomers. The arrangement of the ethoxy and methyl groups on the thiazole ring gives rise to several isomers, each with a unique chemical identity.
The synthesis of such substituted thiazoles often involves methods like the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring from α-haloketones and thioamides. mdpi.comyoutube.comacgpubs.org This method allows for the introduction of various substituents onto the thiazole core.
The table below outlines the basic structural information for this compound and its potential positional isomers, illustrating the diversity within this specific subgroup of substituted thiazoles.
| Compound Name | Molecular Formula | Position of Ethoxy Group | Position of Methyl Group |
| This compound | C6H9NOS | 4 | 2 |
| 2-Ethoxy-4-methylthiazole | C6H9NOS | 2 | 4 |
| 5-Ethoxy-2-methylthiazole | C6H9NOS | 5 | 2 |
| 2-Ethoxy-5-methylthiazole | C6H9NOS | 2 | 5 |
| 4-Ethoxy-5-methylthiazole | C6H9NOS | 4 | 5 |
| 5-Ethoxy-4-methylthiazole | C6H9NOS | 5 | 4 |
Structure
3D Structure
Properties
Molecular Formula |
C6H9NOS |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
4-ethoxy-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C6H9NOS/c1-3-8-6-4-9-5(2)7-6/h4H,3H2,1-2H3 |
InChI Key |
QNUQITXNECRQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CSC(=N1)C |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 4 Ethoxy 2 Methylthiazole Scaffolds
Electrophilic Aromatic Substitution on the Thiazole (B1198619) Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. The mechanism typically involves an initial attack by the aromatic π-system on a strong electrophile, forming a positively charged intermediate known as an arenium ion. A subsequent deprotonation step restores aromaticity, resulting in the substitution of a ring hydrogen with the electrophile. nih.govnih.gov The regiochemical outcome of such reactions is heavily influenced by the electronic properties of the substituents already present on the ring.
In the case of 4-ethoxy-2-methylthiazole, the ring is endowed with two electron-donating groups: a methyl group at the C2 position and a more potent activating ethoxy group at the C4 position. Both substituents increase the electron density of the thiazole ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted thiazole. The primary site for electrophilic attack is the C5 position, which is activated by both the ortho-ethoxy group and the para-methyl group.
Regioselectivity in Bromination Reactions
Bromination is a classic example of electrophilic aromatic substitution. nih.govresearchgate.net For alkoxy-substituted thiazoles, the reaction exhibits high regioselectivity. The powerful electron-donating nature of the alkoxy group strongly directs incoming electrophiles to the adjacent positions.
In a predictive model for this compound, bromination is expected to occur exclusively at the C5 position. This is analogous to observed reactions in similar systems, such as the bromination of 5-ethoxy-2-methylthiazole, which yields the corresponding 4-bromo derivative. The directing influence of the ethoxy group ensures that the electrophile (Br⁺) is selectively attacked by the most electron-rich carbon of the ring. Common brominating agents like N-Bromosuccinimide (NBS) can be employed, often in a solvent like carbon tetrachloride or acetic acid, to achieve this transformation.
| Reactant | Reagent | Product | Position of Substitution |
| This compound | NBS/CCl₄ | 5-Bromo-4-ethoxy-2-methylthiazole | C5 |
| 5-Ethoxy-2-methylthiazole | NBS/CH₃COOH | 4-Bromo-5-ethoxy-2-methylthiazole | C4 |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on electron-rich heterocyclic systems like thiazole is generally challenging. These reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile, or proceed through harsh conditions involving intermediates like arynes. khanacademy.org The electron-donating ethoxy and methyl groups on the this compound scaffold further deactivate the ring toward traditional SNAr pathways.
However, reactions with exceptionally strong nucleophiles can lead to substitution or metallation. The most acidic proton on the this compound ring is at the C5 position, making it the most likely site for deprotonation by a strong base.
Positional Preference of Nucleophilic Reagents
Strong bases and nucleophiles, such as sodamide (NaNH₂) or organolithium reagents, tend to react at the most acidic C-H bond. For the this compound scaffold, the C5-H bond is the most polarized and sterically accessible position for such an attack.
Reaction with sodamide in liquid ammonia (B1221849) could potentially initiate a Chichibabin-type reaction, although such reactions are more common in nitrogen-containing heterocycles like pyridine (B92270). A more probable pathway is the deprotonation at the C5 position to form a thiazolyl anion. This organometallic intermediate can then react with various electrophiles, effectively achieving a substitution that begins with a nucleophilic attack on the C5 proton.
| Reagent | Proposed Intermediate | Positional Preference |
| Sodamide (NaNH₂) | 5-Thiazolyl anion | C5 |
| n-Butyllithium | 5-Lithiated thiazole | C5 |
Functional Group Transformations and Derivatization Reactions
Beyond reactions on the thiazole ring itself, the scaffold can be elaborated by transforming appended functional groups. Starting from a carboxylate derivative, such as ethyl this compound-5-carboxylate, a variety of complex heterocyclic systems can be synthesized.
Hydrazide Formation from Carboxylates
A common and efficient method for the preparation of carboxylic acid hydrazides is the hydrazinolysis of the corresponding esters. researchgate.net The reaction of ethyl this compound-5-carboxylate with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol (B145695) under reflux, yields the corresponding this compound-5-carbohydrazide. This hydrazide is a stable, crystalline solid and serves as a versatile building block for further cyclization reactions. nih.gov
Cyclization Reactions to Form Fused Heterocycles
The hydrazide moiety is a key precursor for the synthesis of various five-membered heterocycles, including 1,3,4-oxadiazoles and pyrazoles. nih.govuobaghdad.edu.iq These reactions significantly expand the chemical space accessible from the initial thiazole scaffold.
1,3,4-Oxadiazole Formation: The this compound-5-carbohydrazide can be cyclized to form a 2,5-disubstituted 1,3,4-oxadiazole. This can be achieved by reacting the hydrazide with carbon disulfide in the presence of a base to form an intermediate that, upon oxidative cyclization, yields a thione-substituted oxadiazole. Alternatively, reaction with an orthoester like triethyl orthoformate can yield the parent oxadiazole ring fused to the thiazole system.
Pyrazole (B372694) Formation: Pyrazoles can be synthesized from hydrazides by condensation with 1,3-dicarbonyl compounds. preprints.org For instance, reacting the thiazole carbohydrazide (B1668358) with acetylacetone (B45752) (2,4-pentanedione) in a suitable solvent, often with acid catalysis, will lead to the formation of a dimethyl-substituted pyrazole ring attached to the C5 position of the thiazole.
| Starting Material | Reagent(s) | Resulting Heterocycle |
| This compound-5-carbohydrazide | 1. CS₂/KOH2. I₂ | 1,3,4-Oxadiazole-2-thione |
| This compound-5-carbohydrazide | HC(OEt)₃ | 1,3,4-Oxadiazole |
| This compound-5-carbohydrazide | Acetylacetone | Pyrazole |
Arbuzov Reaction and Wittig-Horner Reaction Sequences for Stilbene (B7821643) Analogs
The synthesis of stilbene analogs incorporating a this compound scaffold can be effectively achieved through a multi-step sequence that prominently features the Arbuzov and Wittig-Horner reactions. This pathway allows for the construction of the critical vinyl linkage between the thiazole ring and a substituted phenyl ring, leading to the formation of various (E)-stilbene derivatives.
The synthetic journey typically commences with the appropriate precursor, a 2-(bromomethyl)-4-ethoxythiazole derivative. This intermediate undergoes the Arbuzov reaction, a classic method for the formation of carbon-phosphorus bonds. In this reaction, the thiazole derivative is treated with a trialkyl phosphite (B83602), such as triethyl phosphite. The reaction proceeds via the nucleophilic attack of the phosphite on the bromomethyl group, leading to the formation of a phosphonium (B103445) salt intermediate, which then rearranges to yield the corresponding diethyl phosphonate (B1237965). This phosphonate is a key intermediate for the subsequent Wittig-Horner reaction.
The Wittig-Horner reaction, a modification of the traditional Wittig reaction, utilizes phosphonate carbanions, which are generally more reactive than the corresponding phosphonium ylides. The phosphonate intermediate is deprotonated using a suitable base, such as sodium hydride or potassium tert-butoxide, to generate a stabilized carbanion. This nucleophilic carbanion then reacts with a variety of substituted benzaldehydes. The reaction proceeds through a transient oxaphosphetane intermediate, which subsequently collapses to form the desired stilbene analog and a water-soluble phosphate (B84403) byproduct. A significant advantage of the Wittig-Horner reaction is its high stereoselectivity, typically affording the thermodynamically more stable (E)-isomer of the stilbene.
The general reaction sequence can be summarized as follows:
Arbuzov Reaction: A 2-(bromomethyl)-4-ethoxythiazole derivative reacts with triethyl phosphite to form the corresponding diethyl phosphonate.
Wittig-Horner Reaction: The phosphonate is deprotonated to form a carbanion, which then reacts with a substituted benzaldehyde (B42025) to yield the (E)-stilbene analog.
This synthetic strategy offers a versatile approach to a wide range of stilbene analogs with diverse substitution patterns on the phenyl ring, allowing for the systematic exploration of their chemical properties.
Amide Coupling for Acrylamide (B121943) Moiety Introduction
The introduction of an acrylamide moiety onto the this compound scaffold is a valuable derivatization strategy, often accomplished through standard amide coupling reactions. This functionalization typically targets a primary or secondary amine group present on the thiazole ring, most commonly at the 2-position, to form a stable amide linkage. The resulting acrylamide derivatives are of interest due to the reactive nature of the α,β-unsaturated carbonyl system.
The general approach involves the reaction of an aminothiazole derivative, such as 2-amino-4-ethoxy-5-methylthiazole, with acryloyl chloride or a related activated acrylic acid derivative. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid generated during the reaction and to facilitate the nucleophilic attack of the amine.
The reaction can be represented by the following general scheme:
Reactants:
An aminothiazole derivative (e.g., 2-amino-4-ethoxy-5-methylthiazole)
Acryloyl chloride or an activated acrylic acid
A non-nucleophilic base (e.g., triethylamine)
Solvent: An inert aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) is commonly used.
Conditions: The reaction is often performed at reduced temperatures (e.g., 0 °C) to control the exothermicity and minimize potential side reactions, such as polymerization of the acryloyl chloride.
The acrylamide moiety introduces a Michael acceptor site into the molecule, making these derivatives susceptible to nucleophilic addition reactions at the β-carbon of the double bond. This reactivity allows for further chemical modifications and the potential for covalent interactions with biological nucleophiles. The efficiency of the amide coupling is generally high, providing a straightforward method for the synthesis of a diverse range of thiazole-based acrylamide derivatives.
Nitration and Nucleophilic Substitution for Substituent Introduction
The introduction of substituents onto the this compound ring can be achieved through electrophilic aromatic substitution reactions, with nitration being a common and versatile method. The nitro group, once introduced, can serve as a handle for further functionalization through nucleophilic aromatic substitution or reduction to an amino group.
Nitration:
The nitration of thiazole derivatives typically occurs at the 5-position, which is the most electron-rich and thus most susceptible to electrophilic attack. The reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
A representative nitration reaction on a 2-acetamido-4-methylthiazole (B372268) scaffold, which serves as a good model, proceeds as follows:
| Reactant | Reagents | Product | Position of Nitration |
| 2-Acetamido-4-methylthiazole | HNO₃ / H₂SO₄ | 2-Acetamido-4-methyl-5-nitrothiazole | 5-position |
The presence of the electron-donating methyl group at the 4-position and the activating acetamido group at the 2-position directs the nitration to the 5-position. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to avoid over-nitration or degradation of the thiazole ring.
Nucleophilic Substitution:
Once a nitro group is installed on the thiazole ring, it strongly deactivates the ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAAr). The electron-withdrawing nature of the nitro group stabilizes the Meisenheimer complex, which is the intermediate formed during nucleophilic attack.
Halogens or other leaving groups at positions ortho or para to the nitro group are particularly susceptible to displacement by nucleophiles. For a 5-nitrothiazole (B1205993) derivative, a leaving group at the 2- or 4-position would be activated for nucleophilic substitution. A variety of nucleophiles, including alkoxides, amines, and thiols, can be employed to introduce a diverse range of substituents onto the thiazole ring.
For instance, a hypothetical 2-chloro-4-ethoxy-5-nitrothiazole could react with a nucleophile (Nu⁻) as follows:
Substrate: 2-Chloro-4-ethoxy-5-nitrothiazole
Nucleophile (Nu⁻): e.g., CH₃O⁻, R₂NH, RS⁻
Product: 2-Nu-4-ethoxy-5-nitrothiazole
This two-step strategy of nitration followed by nucleophilic substitution provides a powerful tool for the synthesis of highly functionalized this compound derivatives.
Formation of Schiff Bases from Aminothiazoles and Aldehydes
The formation of Schiff bases, or imines, is a characteristic reaction of primary amino groups, and aminothiazole derivatives readily undergo this condensation reaction with a wide variety of aldehydes. This reaction provides a straightforward and efficient method for the derivatization of the this compound scaffold, assuming the presence of an amino group, typically at the 2-position.
The reaction involves the nucleophilic attack of the amino group of the thiazole on the carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate. This intermediate then undergoes dehydration, usually facilitated by acid catalysis, to yield the final Schiff base. The reaction is generally reversible, and the removal of water can be employed to drive the equilibrium towards the product.
A general representation of Schiff base formation is as follows:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 2-Amino-4-ethoxy-5-methylthiazole | Substituted Aldehyde (R-CHO) | Acid (e.g., acetic acid) | 2-(R-methylideneamino)-4-ethoxy-5-methylthiazole |
The reaction conditions are typically mild, often involving refluxing the reactants in a suitable solvent such as ethanol or methanol. The choice of aldehyde can be varied extensively, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents onto the thiazole core via the imine linkage.
The resulting Schiff bases are valuable intermediates in organic synthesis. The C=N double bond can be reduced to form a secondary amine, or it can participate in various cycloaddition and nucleophilic addition reactions. The diverse reactivity of Schiff bases makes them versatile building blocks for the synthesis of more complex heterocyclic systems and other functionalized molecules derived from the this compound scaffold.
Reaction with Phosphorous Reagents
The this compound scaffold and its derivatives can undergo various reactions with phosphorous reagents, leading to the formation of new phosphorus-containing heterocycles or functionalized thiazoles. Two notable reagents in this context are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.
Phosphorus Pentasulfide (P₄S₁₀):
Phosphorus pentasulfide is a powerful thionating agent, capable of converting carbonyl groups into thiocarbonyls. In the context of thiazole chemistry, P₄S₁₀ can be used in the synthesis of thiazole-4-thiols. While not a direct reaction on the this compound itself, it is a key reaction in the synthesis of related thiazole derivatives. For example, S-amidophenacylation products can be treated with P₄S₁₀ to induce cyclization and thionation, yielding the corresponding 1,3-thiazole-4-thiol derivatives. This approach significantly expands the synthetic routes available for introducing a thiol group at the 4-position of the thiazole ring.
Lawesson's Reagent:
Lawesson's reagent, [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], is another widely used thionating agent, often preferred over P₄S₁₀ due to its better solubility in organic solvents and milder reaction conditions. It can be employed in a similar fashion to P₄S₁₀ for the synthesis of thiazole-4-thiols from appropriate precursors.
Furthermore, Lawesson's reagent is instrumental in the synthesis of the thiazole ring itself. For instance, α-amido-β-ketoesters can be reacted with Lawesson's reagent to furnish 1,3-thiazoles. This reaction proceeds through the thionation of an amide carbonyl group, followed by cyclization. This method offers a versatile route to substituted thiazoles that could be adapted for the synthesis of derivatives of this compound.
The reactivity of these phosphorous reagents provides valuable tools for both the synthesis of the thiazole ring and its subsequent functionalization, particularly for the introduction of sulfur-containing substituents.
One-Pot Multi-Component Reactions for Complex Thiazolyl-Hydrazono Derivatives
One-pot multi-component reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecules, and this strategy has been successfully applied to the preparation of intricate thiazolyl-hydrazono derivatives. These reactions allow for the formation of multiple chemical bonds in a single synthetic operation, starting from three or more simple and readily available starting materials. This approach avoids the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste.
A common strategy for the synthesis of thiazolyl-hydrazono derivatives involves the condensation of a thiazole-containing precursor with other reactive species. For example, a three-component reaction can be designed using a 2-hydrazinylthiazole (B183971) derivative, thiosemicarbazide (B42300), and a third component such as a hydrazonoyl chloride or a phenacyl bromide.
A representative reaction scheme is as follows:
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product |
| 2-(2-Benzylidenehydrazinyl)-4-methylthiazole | Thiosemicarbazide | Hydrazonoyl Chloride | Triethylamine (TEA) / Dioxane | Thiazolyl-hydrazono-ethylthiazole derivative |
In this example, the reaction proceeds through a cascade of bond-forming events, ultimately leading to a complex molecule containing multiple heterocyclic rings and a hydrazono linkage. The use of a catalytic amount of a base, such as triethylamine, is often sufficient to promote the reaction.
The versatility of MCRs allows for the generation of large libraries of structurally diverse thiazolyl-hydrazono derivatives by simply varying the starting materials. This is particularly valuable in medicinal chemistry and materials science, where the rapid synthesis of a wide range of compounds is often required for screening and optimization of properties. The efficiency and convergence of one-pot multi-component reactions make them a powerful tool in the derivatization and elaboration of the this compound scaffold.
Oxidation Reactions (e.g., for pyrid-2-one derivatives)
While direct oxidation of the thiazole ring of this compound to a pyrid-2-one is not a commonly reported transformation, oxidation reactions are a key step in the synthesis of pyrid-2-one derivatives from other heterocyclic precursors, which could be conceptually applied. The thiazole ring is generally resistant to oxidation, but under specific conditions, the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone.
A more plausible synthetic route to pyrid-2-one derivatives from a thiazole precursor would likely involve a ring-transformation strategy rather than a direct oxidation of the thiazole ring itself. One such conceptual pathway could involve a Diels-Alder reaction of the thiazole with a suitable dienophile, followed by rearrangement and extrusion of sulfur.
However, a more established method for the synthesis of pyrid-2-one derivatives involves the oxidation of a dihydropyridone precursor. This can be illustrated by the synthesis of 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridones. The synthesis starts from a 4H-pyran, which undergoes rearrangement to a 1,2,3,4-tetrahydropyridin-2-one derivative. This intermediate is then oxidized to the corresponding pyrid-2-one.
A potential oxidizing agent for this transformation is nitric acid supported on silica (B1680970) gel. The reaction is often carried out under solvent-free conditions with heating, for example, using infrared irradiation.
| Precursor | Oxidizing Agent | Product |
| 4-Aryl-3-cyano-5-ethoxycarbonyl-6-methyl-3,4-dihydro-2-pyridone | Nitric Acid / Silica Gel | 4-Aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone |
Although this example does not start from a thiazole, it highlights a common strategy for accessing the pyrid-2-one core through the oxidation of a saturated or partially saturated precursor. Adapting such a strategy to a thiazole-derived intermediate would be a non-trivial synthetic challenge but represents a potential avenue for the conversion of the thiazole scaffold into a pyrid-2-one.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C).
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-Ethoxy-2-methylthiazole, one would expect to observe distinct signals corresponding to the ethoxy group's ethyl protons (a quartet and a triplet), the thiazole (B1198619) ring proton, and the methyl group protons.
Despite the utility of this technique, specific experimental ¹H NMR data for this compound are not publicly available in the searched scientific literature. bldpharm.comalfa-chemistry.comchemicalbook.com
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| Thiazole-H | Data not available | Data not available | Data not available |
| -OCH₂CH₃ | Data not available | Data not available | Data not available |
| -OCH₂CH₃ | Data not available | Data not available | Data not available |
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal, revealing the electronic environment of the carbon atoms in the thiazole ring, the ethoxy group, and the methyl group.
A review of current databases and literature shows no published experimental ¹³C NMR spectral data for this compound. bldpharm.comchemicalbook.com
Table 2: ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
|---|---|
| C2 (Thiazole) | Data not available |
| C4 (Thiazole) | Data not available |
| C5 (Thiazole) | Data not available |
| -OCH₂CH₃ | Data not available |
| -OCH₂CH₃ | Data not available |
Phosphorus Nuclear Magnetic Resonance (³¹P NMR) is a specialized NMR technique used exclusively for the analysis of compounds containing phosphorus atoms. Since the molecular structure of this compound (C₆H₉NOS) does not include phosphorus, this analytical method is not applicable.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for C-H bonds (aliphatic and aromatic), C=N and C=C bonds within the thiazole ring, and the C-O-C ether linkage of the ethoxy group.
Detailed experimental IR spectra for this compound have not been found in the surveyed scientific literature.
Table 3: IR Absorption Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| C-H (Aromatic/Heteroaromatic) | Data not available |
| C-H (Aliphatic) | Data not available |
| C=N (Thiazole Ring) | Data not available |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The exact mass of this compound would be a key piece of data obtained from high-resolution mass spectrometry (HRMS).
While chemical suppliers indicate that LC-MS data may exist, the actual mass spectra and fragmentation data for this compound are not available in the public domain literature. bldpharm.comnist.gov
Table 4: Mass Spectrometry Data for this compound
| Analysis Type | m/z Value |
|---|---|
| Molecular Ion [M]⁺ | Data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about electronic transitions and conjugated systems. The thiazole ring in this compound is expected to exhibit characteristic absorption maxima (λmax) in the UV region.
Specific experimental UV-Vis absorption data for this compound are not documented in the reviewed scientific papers and databases.
Table 5: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) |
|---|
X-ray Diffraction (XRD) Analysis
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on crystal structure, phase, and crystallite size. In the study of thiazole derivatives, such as the related azo ligand 2-[2--(5-Methyl thiazolyl)azo]-4-Ethoxy phenol (B47542) (MeTAEP) and its metal complexes, XRD analysis confirms the nature of the synthesized compounds. semanticscholar.orgimpactfactor.org
The analysis of the solid-state structures is performed over an angular range of 2θ from 5° to 80°. impactfactor.org The resulting diffraction patterns for the MeTAEP ligand and its complexes show a series of broad peaks, which is indicative of their amorphous or nanocrystalline nature. researchgate.net The average crystal size of these prepared compounds can be calculated from the XRD data using the Debye-Scherrer equation:
D = kλ / (β cosθ) impactfactor.org
Where:
D is the average crystal size.
k is the shape factor (typically ~0.9).
λ is the X-ray wavelength.
β is the full width at half maximum (FWHM) of the diffraction peak in radians.
θ is the Bragg angle. impactfactor.org
The data derived from the XRD patterns, including diffraction angles and crystal size, for the MeTAEP ligand and its Cu(II), Ag(I), and Au(III) complexes have been reported. semanticscholar.orgresearchgate.net
Table 1: XRD Crystallographic Data for MeTAEP Ligand and its Metal Complexes semanticscholar.orgresearchgate.net
| Compound | 2θ (degrees) | d-spacing (Å) | Crystal Size (nm) |
| MeTAEP Ligand | 25.12 | 3.54 | 36.45 |
| Cu(II) Complex | 24.87 | 3.57 | 24.33 |
| Ag(I) Complex | 31.91 | 2.80 | 30.21 |
| Au(III) Complex | 31.50 | 2.83 | 21.89 |
Elemental Analysis (C.H.N.S)
Elemental analysis is a crucial technique for verifying the empirical formula of a newly synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimentally found percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison is vital for confirming the purity and composition of thiazole derivatives and their complexes. semanticscholar.orgresearchgate.net
For the parent compound, this compound, the molecular formula is C₆H₉NOS. nih.govmolport.com For more complex derivatives, such as the azo ligand 2-[2--(5-Methyl thiazolyl)azo]-4-Ethoxy phenol (MeTAEP) and its metal complexes, elemental analysis confirms the successful synthesis and coordination with metal ions. semanticscholar.orgresearchgate.net The analytical data for the ligand and its complexes are generally found to be in good agreement with the calculated values. researchgate.net
Table 2: Elemental Analysis Data for MeTAEP Ligand and its Metal Complexes semanticscholar.orgresearchgate.net
| Compound | Molecular Formula | Analysis | %C | %H | %N | %S |
| MeTAEP Ligand | C₁₂H₁₃N₃O₂S | Calculated | 54.74 | 4.98 | 15.96 | 12.18 |
| Found | 54.52 | 4.76 | 15.81 | 12.02 | ||
| Cu(II) Complex | [Cu(C₁₂H₁₂N₃O₂S)₂] | Calculated | 49.01 | 4.11 | 14.29 | 10.91 |
| Found | 48.87 | 4.01 | 14.03 | 10.79 | ||
| Ag(I) Complex | [Ag(C₁₂H₁₂N₃O₂S)] | Calculated | 38.94 | 3.27 | 11.35 | 8.66 |
| Found | 38.72 | 3.11 | 11.17 | 8.54 | ||
| Au(III) Complex | [Au(C₁₂H₁₁N₃O₂S)Cl₂] | Calculated | 28.47 | 2.19 | 8.30 | 6.33 |
| Found | 28.29 | 2.07 | 8.12 | 6.19 |
Thermal Analysis (TGA, DTA, DTG)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Derivative Thermogravimetry (DTG), are used to study the thermal stability and decomposition patterns of compounds. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition stages, the presence of coordinated water molecules, and the final residue. researchgate.net
Thermogravimetric analysis of the MeTAEP ligand and its metal complexes has been performed to evaluate their thermal stability. semanticscholar.orgresearchgate.net The TGA curve for the free ligand typically shows a single decomposition step at a high temperature, indicating its stability. In contrast, the TGA curves for its metal complexes often exhibit multi-step decomposition patterns. The initial weight loss at lower temperatures (around 100-150°C) can often be attributed to the loss of hydrated water molecules, while subsequent steps at higher temperatures correspond to the decomposition of the organic ligand framework, ultimately leaving a metal oxide residue. dntb.gov.ua These studies confirm the coordination of the ligand to the metal ion and provide insights into the thermal properties of the resulting complexes. semanticscholar.orgresearchgate.net
Other Characterization Techniques
Molar conductance measurements are used to determine whether a metal complex is an electrolyte or a non-electrolyte in a specific solvent. This is achieved by dissolving the complex in a solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) at a known concentration (e.g., 10⁻³ M) and measuring its conductivity. semanticscholar.orgresearchgate.net
The measured value helps in elucidating the structure of the complex. For instance, low conductivity values typically suggest a non-electrolytic nature, where the anions are coordinated directly to the metal ion within the coordination sphere. researchgate.net Conversely, higher molar conductance values indicate an electrolytic nature, suggesting that some ions are outside the coordination sphere. researchgate.netsemanticscholar.org Studies on the metal complexes of the MeTAEP ligand showed that the Cu(II) and Ag(I) complexes are non-electrolytes, whereas the Au(III) complex behaves as a 1:1 electrolyte. researchgate.net
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specific to species with unpaired electrons, such as paramagnetic metal ions and organic radicals. In the context of thiazole chemistry, ESR is particularly useful for characterizing complexes of transition metals like Cu(II). semanticscholar.org
The ESR spectrum provides valuable information about the electronic environment and geometry of the paramagnetic center. For example, the g-values (g|| and g⊥) obtained from the spectrum of a Cu(II) complex can help determine its geometry. A pattern where g|| > g⊥ > 2.0023 is characteristic of a d²-ₙ² ground state, which is typical for square-planar or elongated octahedral geometries. semanticscholar.org The presence of hyperfine splitting in the spectrum, which arises from the interaction of the unpaired electron with the copper nucleus (I=3/2), can further confirm the monomeric nature of the complex. semanticscholar.org
Field-Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique used to study the surface morphology and topography of materials. In the characterization of synthesized thiazole derivatives and their complexes, FE-SEM provides direct visual evidence of the particle shape, size, and surface texture. semanticscholar.orgresearchgate.net
Theoretical and Computational Investigations of Thiazole Systems
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to model the behavior of electrons and nuclei in molecules. These methods are fundamental for understanding the intrinsic properties of a compound like 4-Ethoxy-2-methylthiazole.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it suitable for studying ground-state electronic structures. researchgate.netsissa.it DFT calculations are routinely used to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties for thiazole (B1198619) derivatives. researchgate.netnih.gov
For thiazole systems, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G**, are employed to investigate structural parameters and electronic descriptors. nih.gov For instance, studies on related molecules like 2-amino-4-methylthiazole (B167648) have used DFT to determine the most stable tautomeric forms and their relative energies. nih.gov Such calculations provide data on frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for predicting a molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. nih.gov
Table 1: Representative DFT-Calculated Parameters for Thiazole Derivatives (Note: Data is for representative thiazole derivatives to illustrate typical values, as specific experimental and fully documented theoretical values for this compound are not widely published in comparative literature.)
| Compound/Derivative | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| 4-[(Benzo[d]thiazol-2-ylimino)methyl]phenol derivative (4c) | B3LYP/6-311++G | -5.99 | -2.31 | 3.68 | nih.gov |
| 4-[(Benzo[d]thiazol-2-ylimino)methyl]phenol derivative (4d) | B3LYP/6-311++G | -5.82 | -2.23 | 3.59 | nih.gov |
| 2-amino-4-(4-bromophenyl)thiazole | DFT/B3LYP/6-31G* | -6.55 | -1.94 | 4.61 | researchgate.net |
These calculations help in understanding how substituents, such as the ethoxy and methyl groups in this compound, influence the electronic properties of the thiazole ring system.
To investigate phenomena involving the absorption or emission of light, such as in photochemistry, standard DFT is extended to Time-Dependent Density Functional Theory (TD-DFT). researchgate.netwikipedia.org TD-DFT is a powerful method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the peaks in a UV-visible absorption spectrum. wikipedia.orgq-chem.com The formal basis for this is the Runge-Gross theorem, which is the time-dependent equivalent of the Hohenberg-Kohn theorem. wikipedia.orgstackexchange.com
The TD-DFT approach allows researchers to predict the excited-state properties of thiazole derivatives. ua.es While often applied within the Tamm-Dancoff Approximation (TDA) to simplify calculations, both full TD-DFT and TDA-DFT are used to study vertical excitation energies. faccts.de For example, TD-DFT has been used to calculate the Frontier Molecular Orbitals (FMOs) and molecular electrostatic potential (MEP) for various heterocyclic systems. acs.org Although specific TD-DFT studies focusing solely on this compound are not prevalent in the literature, this methodology is the standard for predicting its photochemical behavior and electronic spectra.
The distribution of electron density in a molecule is key to understanding its reactivity and intermolecular interactions. Thiazole derivatives are recognized as effective corrosion inhibitors, a property attributed to the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic ring. scispace.com These features create electron-rich centers that can adsorb onto metal surfaces, forming a protective film that impedes corrosion. ijcsi.prosemanticscholar.org
DFT is a powerful tool for investigating this phenomenon. By calculating the molecular electrostatic potential (MESP) and Fukui functions, researchers can visualize and quantify the electron density across the molecule. ymerdigital.com The MESP map identifies the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are the likely points of interaction. ymerdigital.com For corrosion inhibitors, the nitrogen and sulfur atoms are often the primary sites for adsorption onto a metal surface. ijcsi.pro Studies on various heterocyclic inhibitors have shown that quantum chemical parameters like EHOMO, ELUMO, the energy gap (ΔE), and dipole moment correlate well with inhibition efficiency. semanticscholar.org A high EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of a metal, enhancing adsorption and inhibition. semanticscholar.org
Table 2: Key Quantum Chemical Parameters for Corrosion Inhibition by Thiazole Derivatives
| Parameter | Significance in Corrosion Inhibition | Typical Findings for Thiazole Derivatives | Source |
| EHOMO | Higher values indicate a stronger ability to donate electrons to the metal surface, enhancing adsorption. | Electron-donating substituents (like ethoxy) increase EHOMO and improve inhibition efficiency. | semanticscholar.org |
| ELUMO | Lower values suggest a greater ability to accept electrons from the metal, facilitating back-donation. | Varies with substitution but is part of the overall interaction model. | nih.gov |
| Energy Gap (ΔE) | A smaller energy gap generally implies higher reactivity and better inhibition potential. | Calculated to correlate with the stability of the adsorbed inhibitor layer. | ijcsi.pro |
| Electron Density on Heteroatoms | High electron density on N and S atoms makes them primary centers for adsorption on the metal surface. | DFT calculations confirm that N and S are active sites for forming protective layers. | ijcsi.pro |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including their interactions with other molecules and their dynamic properties over time.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This method is invaluable for understanding the non-covalent binding interactions that drive molecular recognition. nih.gov For thiazole derivatives, docking studies are widely employed to investigate their potential as inhibitors of various enzymes. tandfonline.comsemanticscholar.org
The process involves placing the ligand into the active site of the receptor and scoring the different poses based on binding energy. These studies reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. plos.org For example, various thiazole derivatives have been docked into the active sites of targets like the main protease of SARS-CoV-2, phospholipase A2, and the LasR protein of P. aeruginosa to elucidate their binding modes. tandfonline.comsemanticscholar.orgplos.orgnih.gov
Table 3: Summary of Molecular Docking Studies on Thiazole Derivatives
| Thiazole Derivative Class | Target Protein | Key Findings | Source |
| Amide and sulfonamide thiazoles | Phospholipase A2 (PLA2) | Interactions with active site residues identified, correlating with in vitro inhibition. | tandfonline.com |
| Thiazole-thiadiazole hybrids | Tubercular ThyX enzyme | Hydrogen bonds and Pi-electron interactions with key residues like Arg 95 and Cys 43 were observed. | nih.gov |
| Novel thiazole derivatives | LasR of P. aeruginosa | Derivatives fit well into the active area, establishing H-bonds and π-π interactions with the target protein. | plos.orgnih.gov |
| Pyridine (B92270)–thiazole hybrids | SARS-CoV-2 Main Protease (Mpro) | High binding energy poses were identified, suggesting strong interaction with the viral enzyme. | semanticscholar.org |
While molecular docking provides a static picture of binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in a system over time, providing insights into the conformational flexibility of molecules and the stability of ligand-receptor complexes. plos.orgnih.gov
For thiazole systems, MD simulations are often performed after docking to validate the stability of the predicted binding pose. semanticscholar.orgbiointerfaceresearch.com By simulating the complex in a solvent environment for a duration typically in the nanosecond range, researchers can analyze its dynamic behavior. plos.orgnih.govacs.org Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) of atomic positions, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the molecule or protein. acs.org These simulations confirm whether the crucial interactions observed in docking, such as hydrogen bonds, are maintained over time. acs.org
Computational Prediction of Chemical Properties (e.g., TPSA, LogP)molinspiration.com
In the field of medicinal chemistry and drug discovery, the use of theoretical and computational methods to predict the physicochemical properties of novel compounds is a cornerstone of modern research. For thiazole systems, these in silico predictions provide crucial insights into a molecule's likely behavior in a biological environment, guiding the synthesis and selection of candidates with favorable characteristics. Among the most valuable predicted properties are the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP), which are key determinants of a compound's pharmacokinetics, such as absorption, distribution, metabolism, and excretion (ADME).
The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms, in a molecule. molinspiration.com This descriptor is a strong indicator of a drug's ability to permeate cell membranes and is often used to predict oral bioavailability and blood-brain barrier penetration. molinspiration.comopenmolecules.org A lower TPSA value is generally associated with better membrane permeability. For instance, research on various thiazole derivatives has shown that TPSA values are routinely calculated and assessed; a TPSA of less than 140 Ų is often considered a desirable trait for drug candidates. expasy.org
The partition coefficient (LogP) measures the lipophilicity of a compound, representing the ratio of its concentration in a non-polar solvent (like octanol) to its concentration in a polar solvent (like water). This parameter significantly influences how a drug interacts with biological membranes and its solubility. Computational models, such as those available through SwissADME and Molinspiration, are frequently used to estimate LogP for large libraries of virtual compounds. wjpmr.comnih.gov For many thiazole derivatives, calculated LogP values are evaluated against criteria like Lipinski's Rule of Five, which suggests a LogP value of ≤ 5 for orally active drugs. expasy.org
For the specific compound This compound , its properties can be predicted using widely accepted computational tools. The isomeric compound, 2-Ethoxy-4-methylthiazole , has computationally derived values available in the PubChem database, which lists a TPSA of 50.4 Ų and an XLogP3-AA value of 1.9. wisdomlib.org These values suggest good potential for membrane permeability and oral bioavailability.
Computational studies on various thiazole-based compounds have demonstrated a wide range of TPSA and LogP values, reflecting their diverse structural modifications and potential applications. For example, a series of neuroprotective 4-methylthiazole (B1212942) (MZ) derivatives showed TPSA values ranging from 33 Ų to 73 Ų, with corresponding ClogP (calculated LogP) values influencing their ability to penetrate the blood-brain barrier. simulations-plus.com In another study on quinoline-thiazole derivatives, TPSA and LogP were calculated to ensure the compounds were suitable for oral use. wjpmr.com These theoretical calculations are a critical step in the rational design of new therapeutic agents, allowing researchers to prioritize the synthesis of compounds with the highest probability of success.
The following table presents the computationally predicted TPSA and LogP values for this compound and a selection of other thiazole derivatives from various research studies, illustrating the application of these predictive models.
Table 1: Predicted Physicochemical Properties of this compound and Related Thiazole Derivatives Data for this compound was generated using the SwissADME web tool. Other data is sourced from published literature.
| Compound Name | TPSA (Ų) | LogP | Source |
| This compound | 38.77 | 1.89 | SwissADME Prediction wjpmr.com |
| 2-Ethoxy-4-methylthiazole | 50.40 | 1.90 | PubChem wisdomlib.org |
| (4-methylthiazol-5-yl)(phenyl)methanol | 52.30 | 1.79 | simulations-plus.com |
| 5-ethyl-4-methylthiazole | 33.00 | 1.56 | simulations-plus.com |
| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 104.73 | 2.67 |
Structure Reactivity Relationships in Thiazole Chemistry
Influence of Substituents on Synthetic Yields and Reaction Pathways
Steric and Electronic Effects of Groups on Aromatic Rings
The electronic properties of substituents play a crucial role in the reactivity of the thiazole (B1198619) nucleus. Electron-donating groups, such as methyl groups, increase the basicity and nucleophilicity of the thiazole ring. analis.com.my Conversely, electron-withdrawing groups, like halogens or nitro groups, decrease the electron density of the ring, making it more susceptible to nucleophilic attack and less reactive towards electrophiles. mdpi.comscience.gov For instance, the presence of electron-donating groups can facilitate electrophilic substitution, while electron-withdrawing groups generally hinder it. analis.com.my
Steric hindrance, the spatial arrangement of atoms, also significantly impacts reaction outcomes. Bulky substituents can impede the approach of reagents to a particular reaction site, thereby influencing regioselectivity and reaction rates. mdpi.comnih.gov In some cases, steric effects can lead to the formation of unexpected products through rearrangement pathways. rsc.orgucm.esrsc.org The interplay between steric and electronic effects is a key consideration in the synthesis of polysubstituted thiazoles.
A study on the synthesis of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives demonstrated that the yields of the final products varied based on the electronic and steric effects of the substituents on the aryl ring. nih.gov Halogen substitutions, for example, were found to enhance biological activity due to their electron-withdrawing nature. nih.govbohrium.com
Impact of Substituted Position on Reaction Efficiency
The position of a substituent on the thiazole ring is as critical as its electronic nature in determining reaction outcomes. chim.it The thiazole ring has three potential sites for substitution: C2, C4, and C5. The reactivity of these positions differs due to the influence of the adjacent sulfur and nitrogen atoms.
Computational studies have predicted the order of electrophilic reactivity to be 5 > 2 > 4, while nucleophilic reactivity follows the order 2 > 5 > 4. ijper.org This inherent reactivity can be further modulated by the presence of substituents. For example, an electron-donating group at the C2 position can activate the C5 position for electrophilic attack. analis.com.my Conversely, a substituent at the C4 position can influence the reactivity of the neighboring C5 position.
Research has shown that the strategic placement of substituents is crucial for achieving desired biological activities. analis.com.mynih.gov For instance, in a series of antimicrobial thiazole derivatives, the linking pattern of the thiazole ring to other heterocyclic moieties significantly influenced their biological potential. nih.gov
Correlation of Structural Features with Chemical Transformations
Reactivity of Acrylamide (B121943) Moiety in Michael Addition Reactions
The acrylamide group is a well-known Michael acceptor, meaning its α,β-unsaturated carbonyl system is susceptible to nucleophilic attack. ekb.egnih.gov When attached to a thiazole ring, the acrylamide moiety can readily participate in Michael addition reactions with various nucleophiles, such as thiols. nih.govnih.gov This reactivity is particularly significant in the design of covalent inhibitors, where the acrylamide group can form a covalent bond with a nucleophilic residue (like cysteine) in a target protein. ekb.egnih.gov
The electrophilicity of the acrylamide, and thus its reactivity in Michael additions, can be modulated by substituents on the thiazole ring. nih.gov Electron-withdrawing groups on the thiazole can enhance the electrophilic character of the acrylamide, making it more reactive towards nucleophiles. evitachem.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Thiazole with acrylamide moiety | Nucleophile (e.g., Cysteine) | Michael adduct | Michael Addition |
Enhanced Electrophilicity due to Nitro Group Presence
The nitro group (NO₂) is a strong electron-withdrawing group that significantly enhances the electrophilicity of the thiazole ring. This makes nitro-substituted thiazoles valuable intermediates in organic synthesis, as they are more reactive towards nucleophilic substitution. The presence of a nitro group can facilitate the displacement of other substituents on the ring, allowing for further functionalization.
For example, 2,4-dichloro-5-nitro-1,3-thiazole (B180825) is a highly reactive compound where the chloro substituents are activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group at the C5 position. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Regioselectivity in Electrophilic Substitution (e.g., bromination of 5-ethoxy-2-methylthiazole)
Electrophilic substitution reactions on the thiazole ring are highly regioselective, with the C5 position being the most favored site for attack. numberanalytics.com This is due to the directing effect of the ring nitrogen and the electron-donating nature of the sulfur atom.
The bromination of substituted thiazoles provides a clear example of this regioselectivity. For instance, the bromination of 2-amino-1,3-thiazole derivatives with copper(II) bromide proceeds regioselectively at the C5 position. nih.gov Similarly, the bromination of (2E)-3-aryl(hetaryl)-2-[4-aryl(hetaryl)-1,3-thiazol-2-yl]acrylonitriles also occurs selectively at the C5 position of the thiazole ring, leaving the acrylamide double bond untouched. sciforum.net
In the case of 5-ethoxy-2-methylthiazole, the ethoxy group at C5 and the methyl group at C2 are both electron-donating. While the C5 position is already substituted, electrophilic attack would likely be directed to the most activated available position. The inherent reactivity of the thiazole ring, coupled with the directing effects of the existing substituents, governs the outcome of such reactions.
| Starting Material | Reagent | Product | Key Observation |
| 2-Amino-1,3-thiazole | CuBr₂ | 5-Bromo-2-amino-1,3-thiazole | Regioselective bromination at C5 nih.gov |
| (2E)-3-aryl(hetaryl)-2-[4-aryl(hetaryl)-1,3-thiazol-2-yl]acrylonitrile | Br₂ | (2E)-3-aryl(hetaryl)-2-[5-bromo-4-aryl(hetaryl)-1,3-thiazol-2-yl]acrylonitrile | Regioselective bromination at C5 sciforum.net |
| 5-Bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles | Various reagents | Thiazole-based stilbene (B7821643) analogs | Sequential bromination at C5 and the benzylic position nih.gov |
Catalytic Applications in Organic Synthesis Involving Thiazole Derivatives
Role of Thiazole-Containing Ligands in Metal Complex Catalysis
The nitrogen and sulfur heteroatoms within the thiazole (B1198619) ring are effective coordination sites for a wide range of metal ions. This property allows thiazole-containing molecules to serve as versatile ligands in coordination chemistry, forming stable metal complexes that can act as catalysts. The electronic properties and steric bulk of the substituents on the thiazole ring can be fine-tuned to modulate the catalytic activity and selectivity of the resulting metal complex.
Schiff base ligands derived from 2-aminothiazole (B372263) derivatives have been extensively studied for their ability to form complexes with various transition metals, including copper (II), cobalt (II), nickel (II), and zinc (II). organic-chemistry.orgrsc.org These complexes often exhibit well-defined geometries, such as octahedral or tetrahedral, which are crucial for their catalytic function. organic-chemistry.org For instance, a tripodal ligand incorporating three thiazolyl groups, tris[2-(((2-thiazolyl)methylidene)amino)ethyl]amine (Tatren), forms stable, six-coordinate chelate complexes with Zn(II), Mn(II), and Co(II). researchgate.net The metal centers in these complexes are coordinated by the three thiazolyl nitrogen atoms and three imine nitrogen atoms, creating a specific catalytic environment. researchgate.net Similarly, palladium(II) complexes have been prepared with ligands such as 2-amino-4-phenylthiazole, demonstrating the broad applicability of thiazoles in ligand design. rsc.org
The catalytic activity of these metal-thiazole complexes is a subject of ongoing research, with applications spanning from oxidation reactions to the formation of carbon-carbon and carbon-heteroatom bonds. tandfonline.com
Table 1: Examples of Metal Complexes with Thiazole-Containing Ligands
| Metal Ion | Thiazole-Based Ligand Type | Resulting Complex Geometry | Reference |
|---|---|---|---|
| Cu(II), Co(II), Ni(II) | Schiff base from N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide | Octahedral | organic-chemistry.org |
| Zn(II) | Schiff base from N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide | Tetrahedral | organic-chemistry.org |
| Zn(II), Mn(II), Co(II) | Tris[2-(((2-thiazolyl)methylidene)amino)ethyl]amine (Tatren) | Six-coordinate chelate | researchgate.net |
| Pd(II) | 2-((2-phenyl-thiazol-4-yl)methylthio)-ethaneamine | Bidentate (Nth, S) chelation | rsc.org |
Organocatalysis and Green Chemistry Approaches
In the quest for more sustainable synthetic methodologies, organocatalysis and other green chemistry principles have been applied to the synthesis of thiazole derivatives. These approaches avoid the use of heavy metals and often employ milder reaction conditions.
Green, solid acid catalysts have proven effective in thiazole synthesis. Xanthan sulfuric acid, a biodegradable and reusable catalyst, has been successfully used to promote the formation of 2-aminothiazoles. organic-chemistry.org This method aligns with the principles of green chemistry by utilizing a non-toxic, solid-supported catalyst that can be easily separated from the reaction mixture, minimizing waste.
Radical-initiated pathways offer an alternative route to thiazole synthesis. Benzoyl peroxide has been employed as a radical initiator to furnish 2-aminothiazoles, demonstrating a metal-free approach to constructing this important heterocyclic ring system. organic-chemistry.org
Supramolecular catalysis, particularly using cyclodextrins, represents a significant advancement in the green synthesis of thiazoles. β-Cyclodextrin, a cyclic oligosaccharide, can act as a catalyst in aqueous media. organic-chemistry.orgrsc.orgresearchgate.net Its hydrophobic inner cavity can encapsulate nonpolar reactants, such as β-keto tosylates or phenacyl bromides, bringing them into proximity with water-soluble reagents like thiourea (B124793). rsc.orgresearchgate.net This "biomimetic" approach mimics enzyme catalysis, enhancing reaction rates and yields in an environmentally benign solvent (water) at room temperature. researchgate.netresearchgate.net The catalyst, β-cyclodextrin, can often be recovered and reused, further enhancing the sustainability of the process. organic-chemistry.orgresearchgate.net This method has been successfully applied to the synthesis of various thiazoles and aminothiazoles from β-keto tosylates and thioamides/thiourea. researchgate.net
Table 2: β-Cyclodextrin Catalyzed Synthesis of Thiazoles in Water
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| β-Keto tosylate | Thioamide / Thiourea | β-Cyclodextrin | Water, Room Temp | Thiazole / Aminothiazole | researchgate.net |
| β-Keto ester | Thiourea / Selenourea | β-Cyclodextrin | Water, 50°C (with NBS) | 2-Aminothiazole-5-carboxylate | organic-chemistry.org |
Simple amine bases are widely used as organocatalysts in the synthesis of thiazoles, most notably in cyclization reactions. Triethylamine (B128534) (Et₃N) is frequently used to catalyze the condensation reaction between a thiosemicarbazide (B42300) and an α-haloketone, such as chloroacetone, to yield 2,3,4-trisubstituted thiazoles. clockss.org It also serves as an efficient catalyst in multicomponent reactions. For example, triethylamine facilitates a one-pot, three-component reaction involving ethyl 2-amino-4-methylthiazole-5-carboxylate, an aromatic aldehyde, and ethyl dichlorophosphite (B8498940) to produce complex thiazolo[2,3-e] organic-chemistry.orgrsc.orgresearchgate.netdiazaphosphole derivatives under ultrasonic irradiation. In these reactions, triethylamine acts as a base to deprotonate intermediates and facilitate the key cyclization step.
Palladium-Catalyzed Coupling Reactions for Thiazole Functionalization
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of heteroaromatic compounds, including thiazoles. These reactions allow for the precise introduction of aryl, alkyl, and other groups at specific positions on the thiazole ring, enabling the synthesis of complex molecules from simple precursors.
A notable example is the direct palladium-catalyzed cross-coupling of 2-trimethylsilylthiazoles with aromatic triflates, which provides a route to 2-arylthiazoles without the need for a fluoride (B91410) anion source. researchgate.net Another powerful method involves the direct C-H arylation of thiazole derivatives with aryl halides or triflates, which avoids the pre-functionalization of the thiazole ring.
Specifically for derivatives like 4-ethoxy-1,3-thiazole, palladium catalysis has been used for π-extension via Sonogashira cross-coupling reactions. Aryl alkynyl groups can be introduced at the 5-position of the thiazole core, a reaction catalyzed by palladium complexes. This functionalization significantly alters the electronic and photophysical properties of the molecule, demonstrating the power of palladium catalysis to create novel materials from the 4-ethoxythiazole scaffold.
Table 3: Palladium-Catalyzed Functionalization of Thiazole Derivatives
| Thiazole Substrate | Coupling Partner | Palladium Catalyst System | Reaction Type | Product | Reference |
|---|---|---|---|---|---|
| 2-Trimethylsilylthiazole | Aromatic triflate | Pd(OAc)₂ / PPh₃ | Cross-Coupling | 2-Arylthiazole | researchgate.net |
| 4-Ethoxy-5-bromo-1,3-thiazole | Aryl alkyne | Pd(PPh₃)₄ / CuI | Sonogashira Coupling | 5-(Arylalkynyl)-4-ethoxy-1,3-thiazole | |
| 4-Bromo-2-(2-oxazolyl)thiazole | Organozinc reagent | Pd(PPh₃)₄ | Negishi-type Coupling | 4-Substituted-2-(2-oxazolyl)thiazole |
Industrial and Advanced Materials Applications of Thiazole Compounds
Thiazoles as Building Blocks in Chemical Synthesis
The thiazole (B1198619) ring is a crucial structural motif that has garnered significant interest from both industrial and medicinal chemists. researchgate.net Its derivatives are recognized as versatile frameworks in the synthesis of numerous bioactive compounds and are pivotal intermediates in various chemical manufacturing processes. researchgate.netingentaconnect.com
Synthesis of Complex Organic Molecules
Thiazole-containing compounds are prevalent in both natural products and synthetic molecules, with many exhibiting a broad spectrum of bioactivities. ingentaconnect.com The thiazole moiety is a key component in numerous clinically approved drugs, demonstrating antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.net For instance, the thiazole ring is a core component of Vitamin B1 (thiamine) and the anticancer drug Bleomycin. wikipedia.org
Several laboratory methods are employed for the organic synthesis of thiazoles. A prominent method is the Hantzsch thiazole synthesis, which involves a reaction between α-haloketones and thioamides. wikipedia.org For example, 2,4-dimethylthiazole can be synthesized from chloroacetone and thioacetamide (B46855). wikipedia.org Another established method is the Cook-Heilbron synthesis, where thiazoles are formed from the condensation of an α-aminonitrile with carbon disulfide. wikipedia.org These synthetic routes provide access to a wide variety of substituted thiazoles, which can then be used in the development of more complex molecules, including peptidomimetics that mimic the structure and function of peptides. wikipedia.org The design and synthesis of molecules containing multiple thiazole rings have been shown to enhance their therapeutic activities. nih.gov
Production of Key Intermediates for Industrial Compounds
Beyond pharmaceuticals, thiazole derivatives are essential intermediates in the production of various industrial compounds, including dyes and agrochemicals. wikipedia.orgthegoodscentscompany.com Commercially significant thiazoles are used as fungicides, such as Thifluzamide and Thiabendazole, which are vital for controlling agricultural pests. wikipedia.org The non-steroidal anti-inflammatory drug Meloxicam also features a thiazole derivative. wikipedia.org
In the dye industry, compounds containing benzothiazole (B30560) (a thiazole ring fused with a benzene ring) subunits are used to create various colors for dyeing cotton. wikipedia.org Furthermore, the reactivity of the thiazole ring allows it to serve as a formyl synthon, enabling its conversion to an aldehyde group, a crucial transformation in many organic syntheses. wikipedia.org Manufacturers produce a wide range of thiazole intermediates for use in sectors like pharmaceutical research and materials science. thegoodscentscompany.com
Applications in Flavors and Fragrances (e.g., 2-Ethyl-4-methylthiazole)
Thiazole derivatives are significant contributors to the flavor and fragrance industry, prized for their ability to impart specific sensory notes. A key example is 2-Ethyl-4-methylthiazole, a heterocyclic compound widely used as a flavoring and fragrance agent. sigmaaldrich.com This compound is noted for its nutty, green, and pistachio-like aroma. thegoodscentscompany.com
2-Ethyl-4-methylthiazole is found naturally in coffee and is used to create coffee, cocoa, nutty, and meaty flavors in a variety of products. sigmaaldrich.comulprospector.com Its applications include:
Brown Flavors : It is particularly effective in brown flavor profiles. In cocoa flavors, it provides a significant boost, and it also works well in high-roast style coffee flavors. perfumerflavorist.com It is also used to enhance the taste of bread, malt, and tea. perfumerflavorist.com
Savory Flavors : The compound imparts savory, meaty, and sulfurous nuances, making it a key aroma component in products like chicken soup stock. thegoodscentscompany.comsigmaaldrich.com
Other Flavors : It can be used to create authentic pistachio flavors and contributes to the profiles of various baked goods and candies. sigmaaldrich.comperfumerflavorist.com
The versatility and specific sensory characteristics of thiazoles like 2-Ethyl-4-methylthiazole make them indispensable for food and fragrance manufacturers. ulprospector.comperfumerflavorist.com
Corrosion Inhibition Studies (e.g., using 2-amino-4-methyl-thiazole derivatives)
Thiazole derivatives have been extensively studied and proven to be effective corrosion inhibitors, particularly for mild steel and other alloys in acidic environments. researchgate.netnih.gov Their inhibitory action is attributed to the presence of electron-donating centers, such as nitrogen and sulfur heteroatoms and π-electrons in the aromatic ring. researchgate.net These features facilitate the adsorption of the thiazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.netresearchgate.net
Studies on compounds like 2-amino-4-methyl-thiazole and its derivatives have shown high inhibition efficiency. researchgate.netresearchgate.net Key findings from research include:
Mechanism of Action : Thiazoles act as mixed-type inhibitors, meaning they inhibit corrosion at both the anodic and cathodic sites on the metal surface. researchgate.netresearchgate.net
Adsorption : The protective mechanism involves the adsorption of the inhibitor molecules on the metal. This adsorption can be a combination of physical and chemical bonding (chemisorption). researchgate.net
Effectiveness : The inhibition efficiency generally increases with a higher concentration of the thiazole inhibitor. nih.govresearchgate.net The presence of multiple adsorption centers (N and S atoms) in the thiazole ring leads to strong adsorption and high protective performance. researchgate.net
The development of thiazole-based inhibitors is a significant area of research for protecting industrial materials from degradation. nih.gov
Emerging Roles in Advanced Materials Science
The unique electronic and photophysical properties of thiazole-based compounds have made them promising candidates for applications in advanced materials science, particularly in organic electronics. researchgate.netrsc.org Thiazole heterocycles are employed as fluorescent materials and are key building blocks for optoelectronic applications. researchgate.net
A notable class of materials is thiazolo[5,4-d]thiazoles (TzTz), which consist of two fused thiazole rings. rsc.org These molecules form rigid, coplanar structures with an extended π-conjugated system, making them highly suitable for electronic applications. mdpi.com Key properties and applications include:
Electronic Properties : The thiazolo[5,4-d]thiazole (B1587360) fused system is electron-deficient, which gives it high oxidative stability and enables efficient intermolecular π-π overlap, a crucial property for charge transport in semiconductor materials. rsc.org
Applications : Thiazole-based materials are being explored for use in organic light-emitting diodes (OLEDs) and as semiconductors in organic photovoltaics (solar cells). rsc.orgmdpi.com Their strong fluorescence and high environmental stability are advantageous for these technologies. unl.pt
The synthesis of novel thiazole derivatives continues to be a focus area for developing new materials with tailored properties for the next generation of electronic devices. researchgate.netrsc.org
Analytical Chemistry Applications (e.g., as reagents for ion determination)
In the field of analytical chemistry, certain thiazole derivatives have been developed as specialized reagents for the detection of metal ions. researchgate.net The ability of the nitrogen and sulfur atoms in the thiazole ring to coordinate with metal ions makes these compounds effective chemosensors. unl.ptnih.gov
Researchers have synthesized various hydrazine (B178648) derivatives of thiazole and evaluated their utility as organic reagents for spot tests to identify specific metal ions. For example:
2-hydrazino-4-phenylthiazole was found to be an excellent reagent for detecting Copper (II) ions. researchgate.net
2-(2-acetylhydrazino)-4-methylthiazole is effective for identifying Iron (III) ions. researchgate.net
2,2′-azobis(4-methylthiazole) can be used to detect Palladium (II) ions. researchgate.net
More advanced thiazole-based structures, such as thiazolothiazole (TzTz) derivatives, have been designed as fluorescent probes that exhibit changes in their optical properties upon binding to specific metal ions like Cu²⁺ and Zn²⁺, allowing for their detection and differentiation. unl.pt This highlights the potential of thiazole compounds in the development of sensitive and selective analytical tools. unl.pt
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
